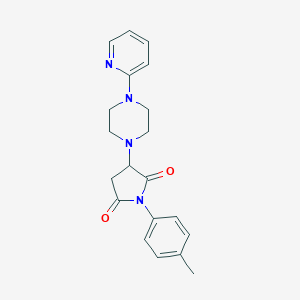![molecular formula C26H17N3O3S2 B304526 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is known for its ability to target specific biological pathways and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by targeting specific biological pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which can lead to an increase in acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its specificity. This compound has been shown to target specific biological pathways, which can make it a useful tool for studying these pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide. One potential direction is the development of new cancer therapies based on this compound. Further studies are needed to determine the efficacy and safety of this compound in cancer treatment. Another potential direction is the study of this compound in the treatment of neurodegenerative disorders. Studies have shown that this compound has potential as an acetylcholinesterase inhibitor, which could make it a useful tool in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further studies are needed to determine the safety and potential side effects of this compound, as well as its potential for use in other therapeutic applications.
Synthesis Methods
The synthesis of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves a series of chemical reactions. The starting materials are 2-thiophenecarboxylic acid and 4-methoxyaniline. The first step involves the conversion of 2-thiophenecarboxylic acid to 2-thiophenecarboxylic acid chloride. This is followed by the reaction of 2-thiophenecarboxylic acid chloride with 3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-2-thiol to form the intermediate compound. The final step involves the reaction of the intermediate compound with 4-methoxyaniline to form the desired product.
Scientific Research Applications
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C26H17N3O3S2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-(3-cyano-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H17N3O3S2/c1-32-16-10-8-15(9-11-16)28-21(30)14-34-26-19(13-27)22(20-7-4-12-33-20)23-17-5-2-3-6-18(17)25(31)24(23)29-26/h2-12H,14H2,1H3,(H,28,30) |
InChI Key |
OVRRDMHVTQOFAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



